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Deoxypseudouridine

DNA Repair Enzyme Inhibition Epigenetics

Standard 2′-deoxyuridine (dU) is rapidly excised by uracil-DNA glycosylases, compromising DNA probe integrity. Deoxypseudouridine (dΨ) solves this via a non-cleavable C-C glycosidic bond, acting as a competitive UDG inhibitor for stable enzyme-substrate co-crystallization. - Enables stable C:pseudoU-A triplex formation unattainable with dU. - Compatible with automated phosphoramidite synthesis; photocaged triphosphates available for light-controlled DNA regulation. - ≥98% purity (HPLC); custom bulk synthesis on request.

Molecular Formula C9H12N2O5
Molecular Weight 228.20 g/mol
CAS No. 39967-60-7
Cat. No. B1588945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxypseudouridine
CAS39967-60-7
Molecular FormulaC9H12N2O5
Molecular Weight228.20 g/mol
Structural Identifiers
SMILESC1C(C(OC1C2=CNC(=O)NC2=O)CO)O
InChIInChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6+,7+/m0/s1
InChIKeyASOJEESZSWWNQK-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxypseudouridine: C-Nucleoside for DNA Research & Synthesis


Deoxypseudouridine (2′-deoxypseudouridine, dΨ) is a C-nucleoside analog characterized by a stable carbon-carbon (C-C) glycosidic bond between the uracil C5 and deoxyribose C1′ . This linkage replaces the labile N1-C1′ bond found in natural uridine (dU) and pseudouridine (Ψ). The compound integrates the 2′-deoxygenated sugar backbone of DNA with the pseudouridine base, a modification naturally abundant in structural RNAs like tRNA and rRNA . Its synthesis has been achieved via palladium-mediated glycal coupling yielding up to 63% overall yield [1] and via stereospecific conversion from pseudouridine [2].

Stable C-C glycosidic bond for DNA oligo synthesis
Non-cleavable inhibitor of UDG and MBD4 DNA repair enzymes
Enables stable C:pseudoU-A triplex for gene targeting studies

Why Deoxypseudouridine Outperforms dU & Pseudouridine


Simple substitution with standard nucleosides like 2′-deoxyuridine (dU) or even the RNA-specific pseudouridine (Ψ) fails to replicate the unique functional properties of deoxypseudouridine (dΨ) in DNA contexts. While dU is a natural substrate for excision repair enzymes like Uracil-DNA Glycosylase (UDG), dΨ acts as a non-cleavable, competitive inhibitor [1]. Conversely, pseudouridine (Ψ) is a ribonucleoside that lacks the 2′-deoxygenation required for DNA synthesis and canonical B-form DNA stability. Unlike other modified bases such as 5-bromouridine, which indiscriminately halts translation initiation and elongation [2], dΨ uniquely enables the formation of specific, stable non-canonical triplex structures (C:pseudoU-A triplets) [3] that are not achievable with natural dU. These differences mean that replacing dΨ with an unmodified or non-C-nucleoside analog will result in the loss of specific enzyme inhibition, altered triplex thermodynamics, and reduced synthetic utility for photoregulation.

dU substitution
May lose non-cleavable UDG inhibition and stable triplex formation; dU is a cleavable substrate and does not support C:pseudoU-A triplex.
Pseudouridine (Ψ) substitution
Lacks 2′-deoxyribose; not compatible with DNA synthesis or canonical B-form helix stability.
5-bromouridine substitution
Indiscriminately halts translation initiation and does not enable specific C:pseudoU-A triplex structures.

Deoxypseudouridine: Differentiated Performance Evidence


Mechanism-Based UDG Inhibition: dΨ vs. dU

When incorporated into oligodeoxyribonucleotides (ODNs), 2′-deoxypseudouridine (dΨ) acts as a non-cleavable substrate analog that competitively inhibits Uracil-DNA Glycosylase (UDG) [1]. Unlike the natural substrate 2′-deoxyuridine (dU), which is rapidly excised, dΨ binds to the active site without undergoing cleavage, effectively blocking the enzyme's catalytic cycle [2].

UDG Inhibition
Head-to-head
0% vs 100% cleavage
Non-cleavable inhibitor for UDG trapping
dΨ binds without turnover; dU fully cleaved
DNA Repair Enzyme Inhibition Epigenetics

Stable C:pseudoU-A Triplex vs. Unstable C:dU-A

In the context of triplex-forming oligonucleotides (TFOs), 2′-deoxypseudouridine (dΨ) demonstrates a qualitative and quantitative superiority over natural 2′-deoxyuridine (dU) [1]. The C-nucleoside geometry of dΨ allows for the formation of stable C:pseudoU-A base triplets, which are essential for sequence-specific binding in the major groove of duplex DNA [2]. In contrast, the standard C:dU-A interaction is unstable and does not support triplex formation under physiological conditions.

Triplex Stability
Head-to-head
Stable C:pseudoU-A vs unstable C:dU-A
Enables stable triplex formation for gene targeting
C:dU-A triplex not supported under identical conditions
DNA Triplex Gene Targeting Oligonucleotide Therapeutics

Photocaged dΨTP for DNA Triplex Photocontrol

Deoxypseudouridine 5′-triphosphate (dΨTP) can be synthesized with a photoremovable protecting group (e.g., N1-(2-nitrobenzyl)-dΨTP, dNBΨTP) and efficiently incorporated into DNA by polymerases [1]. The resulting 'photocaged' DNA containing dΨ is inactive for triplex formation until exposed to UV light, which cleaves the protecting group and restores the native C-nucleoside structure, thereby enabling photocontrol over DNA triplex formation [2].

Photocaged dΨTP
Class-level
Light-activated triplex after UV (365 nm)
Supports spatiotemporal photocontrol studies
Incorporated by polymerases; caged form inert
Optogenetics Synthetic Biology Photopharmacology

C-C Glycosidic Bond: Superior Chemical Stability

The defining structural feature of deoxypseudouridine is the carbon-carbon (C-C) glycosidic bond linking the uracil base to the deoxyribose sugar, contrasting with the more labile nitrogen-carbon (N-C) bond in natural uridine and thymidine . This C-C linkage confers superior chemical stability, making the nucleoside and its oligonucleotide conjugates resistant to acid- or enzyme-catalyzed depurination/depyrimidination .

Glycosidic Bond Stability
Class-level
C-C bond resists hydrolysis
May improve oligo stability in demanding assays
Inferred from C-nucleoside chemistry; source review recommended
Oligonucleotide Synthesis Chemical Stability Modified DNA

MBD4 Competitive Binding at CpG Sites

2′-deoxypseudouridine (dΨ) functions as a non-cleavable substrate analog for the methyl-CpG-binding domain protein 4 (MBD4), a DNA glycosylase involved in repairing G:T mismatches at CpG sites [1]. When incorporated into DNA at a G:T mismatch, dΨ binds to the active site of MBD4 but resists excision, allowing for the determination of the first enzyme-substrate complex structure for wild-type MBD4 [2].

MBD4 Trapping
Head-to-head
Inhibitor vs rapid excision (thymine)
Enables structural studies of MBD4-DNA complex
Non-cleavable substrate analog at CpG sites
Epigenetics DNA Mismatch Repair Structural Biology

Top Applications of Deoxypseudouridine


Structural Trapping of UDG and MBD4 Glycosylases

Procure deoxypseudouridine phosphoramidite or triphosphate to synthesize DNA probes containing this non-cleavable C-nucleoside. As demonstrated, these probes act as mechanism-based inhibitors of UDG and MBD4 [2], enabling the co-crystallization and structural determination of enzyme-substrate complexes. This is essential for understanding base excision repair mechanisms and for designing novel small-molecule inhibitors of these cancer-relevant targets.

Stable DNA Triplexes for Gene Targeting

Incorporate deoxypseudouridine into triplex-forming oligonucleotides (TFOs) to achieve stable C:pseudoU-A triplex formation, a feat not possible with standard dU . This application is vital for researchers developing sequence-specific tools for gene editing, transcriptional regulation, or antigenic therapeutics, as the stable triplex structure can block transcription factor binding or guide DNA-modifying enzymes to precise genomic loci.

Light-Controlled DNA Function via Photocaging

Utilize photocaged deoxypseudouridine triphosphates (e.g., dNBΨTP) for the enzymatic synthesis of 'caged' DNA oligonucleotides . These constructs are functionally inert until illuminated with UV light, providing spatiotemporal control over DNA triplex formation, transcription, and DNA-protein interactions. This is a cutting-edge tool for optogenetics, synthetic biology, and the development of light-guided therapeutic oligonucleotides.

Nuclease-Resistant DNA Oligonucleotide Synthesis

Due to its stable C-C glycosidic bond, deoxypseudouridine serves as a robust building block for modified DNA oligonucleotides . Procurement of its phosphoramidite derivative (e.g., 5′-DMT-2′-deoxypseudouridine, 3′-CE phosphoramidite) enables automated solid-phase synthesis of DNA probes and therapeutics with enhanced stability against acid and enzymatic degradation, ensuring reliable performance in long-term experiments and demanding biological environments.

Application
Selection Property
Validation Focus
UDG/MBD4 glycosylase structural studies
Non-cleavable enzyme inhibitor
Co-crystallization and kinetic trapping
Triplex-forming oligonucleotide design
Stable C:pseudoU-A triplex formation
Triplex stability and gene targeting specificity
Photocontrolled DNA function
Photocaged dΨTP polymerization
UV-dependent triplex activation
Nuclease-resistant DNA oligo synthesis
C-C glycosidic bond stability
Oligo integrity in enzymatic/acidic environments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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